3-Bromoquinoline-7-carboxamide
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Overview
Description
3-Bromoquinoline-7-carboxamide: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C10H7BrN2O and is characterized by a bromine atom at the third position and a carboxamide group at the seventh position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carboxamide can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the carboxamide group. For instance, the bromination of quinoline can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline can then be reacted with an appropriate amide source, such as ammonia or an amine, to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-7-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the quinoline ring can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.
Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-7-carboxylic acid or reduction to form 3-aminoquinoline-7-carboxamide.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine, bromine, or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Electrophilic Substitution: Substituted quinoline derivatives.
Nucleophilic Substitution: Various amide derivatives.
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 3-Aminoquinoline-7-carboxamide.
Scientific Research Applications
Chemistry: 3-Bromoquinoline-7-carboxamide is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the design of novel drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of DNA gyrase or topoisomerase, enzymes involved in DNA replication and transcription, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Quinoline-3-carboxamide: Similar structure but lacks the bromine atom at the third position.
7-Bromoquinoline-3-carboxamide: Similar structure but with the bromine atom at the seventh position and the carboxamide group at the third position.
3-Aminoquinoline-7-carboxamide: Similar structure but with an amino group instead of a bromine atom at the third position.
Uniqueness: 3-Bromoquinoline-7-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group on the quinoline ring.
Properties
IUPAC Name |
3-bromoquinoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJJNUNCMCXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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